1-Cyclopropylmethanesulfonyl-4-fluorobenzene is a chemical compound with the molecular formula and a molecular weight of 214.26 g/mol. It is characterized by the presence of a cyclopropyl group, a methanesulfonyl group, and a fluorobenzene moiety, making it an interesting target for synthesis and research applications. The compound is often utilized in organic synthesis and medicinal chemistry due to its unique structural features.
The compound can be sourced from various chemical suppliers and databases, including BenchChem and PubChem, which provide detailed information regarding its structure, properties, and potential applications in research.
1-Cyclopropylmethanesulfonyl-4-fluorobenzene falls under the category of sulfonyl compounds, specifically those that contain fluorinated aromatic systems. It is classified as an organic compound due to its carbon-based structure.
The synthesis of 1-Cyclopropylmethanesulfonyl-4-fluorobenzene typically involves several key steps:
The reaction conditions, including temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. For example, using dichloromethane as a solvent with triethylamine as a base can facilitate effective sulfonylation.
The molecular structure of 1-Cyclopropylmethanesulfonyl-4-fluorobenzene can be represented by its canonical SMILES notation: C1CC1CS(=O)(=O)C2=CC=C(C=C2)F
. This indicates a cyclopropane ring attached to a sulfonate functional group linked to a fluorobenzene ring.
1-Cyclopropylmethanesulfonyl-4-fluorobenzene can participate in various chemical reactions:
Reactions should be conducted under inert atmosphere conditions to prevent unwanted side reactions, particularly when handling sensitive reagents.
The mechanism of action for 1-Cyclopropylmethanesulfonyl-4-fluorobenzene primarily involves its reactivity due to the electrophilic nature of the fluorinated aromatic system and the leaving ability of the sulfonate group.
Kinetics and thermodynamics of these reactions are influenced by factors such as solvent polarity and temperature.
1-Cyclopropylmethanesulfonyl-4-fluorobenzene has several applications in scientific research:
CAS No.: 2281-22-3
CAS No.:
CAS No.:
CAS No.: 27545-53-5
CAS No.: 358-74-7
CAS No.: 16079-52-0